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molecular formula C12H16F3O3P B2878744 Diethyl 4-(trifluoromethyl)benzylphosphonate CAS No. 99578-68-4

Diethyl 4-(trifluoromethyl)benzylphosphonate

Cat. No. B2878744
M. Wt: 296.226
InChI Key: NTQKMIQYHZLRSW-UHFFFAOYSA-N
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Patent
US05300687

Procedure details

A mixture of 4-trifluoromethylbenzyl bromide (5.68 g, 23.8 mmol) and triethyl phosphite(10.4 g, 63 mmol) was heated at reflux under nitrogen for 5 hours. The excess triethyl phosphite was removed by distillation and the crude product was purified by distillation at 95° C. (0.07 mm Hg.) to give 6.27 g, 89% of the product as an oil. D.C.I.M.S.[MH+,297].
Quantity
5.68 g
Type
reactant
Reaction Step One
Quantity
10.4 g
Type
reactant
Reaction Step One
Yield
89%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7]Br)=[CH:5][CH:4]=1.[P:13]([O:20]CC)([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16]>>[F:1][C:2]([F:12])([F:11])[C:3]1[CH:10]=[CH:9][C:6]([CH2:7][P:13](=[O:20])([O:17][CH2:18][CH3:19])[O:14][CH2:15][CH3:16])=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
5.68 g
Type
reactant
Smiles
FC(C1=CC=C(CBr)C=C1)(F)F
Name
Quantity
10.4 g
Type
reactant
Smiles
P(OCC)(OCC)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under nitrogen for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The excess triethyl phosphite was removed by distillation
DISTILLATION
Type
DISTILLATION
Details
the crude product was purified by distillation at 95° C. (0.07 mm Hg.)

Outcomes

Product
Name
Type
product
Smiles
FC(C1=CC=C(CP(OCC)(OCC)=O)C=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 6.27 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 88.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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